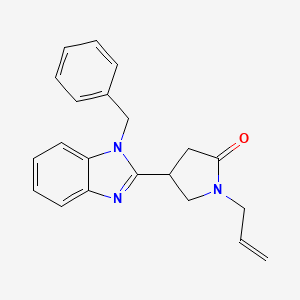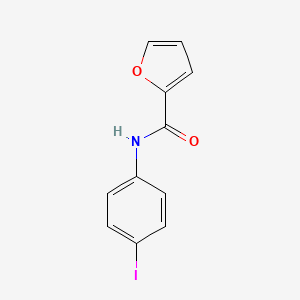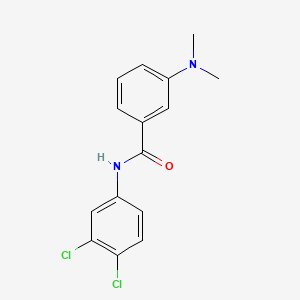![molecular formula C21H21NO3 B5546167 2-[4-(diethylamino)-2-methoxybenzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5546167.png)
2-[4-(diethylamino)-2-methoxybenzylidene]-1H-indene-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to 2-[4-(diethylamino)-2-methoxybenzylidene]-1H-indene-1,3(2H)-dione involves various chemical reactions, including condensation reactions and photoreorganisation. For example, photoreorganisation of 2-alkoxy-2-(4′-methoxyphenyl)-1H-indene-1,3(2H)-diones in anhydrous acetone yields Z-3-alkoxy-3-[(4′-methoxyphenyl)methylidene]-1(3H)-isobenzofuranones, indicating a pathway for synthesizing structurally related compounds (Kapoor et al., 2003).
Molecular Structure Analysis
Crystal structure analysis provides insights into the molecular arrangement and interactions within the crystal lattice. For instance, the crystal structure of 5-[4-(diethylamino)phenylmethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione has been determined, showing that van der Waals forces and weak C—H⋯O interactions dominate the crystal packing, associating the molecules in dimers (Stepina et al., 2015).
Chemical Reactions and Properties
The reactivity of derivatives of 2,2-dimethyl-1,3-dioxane-4,6-dione with various nucleophiles has been explored, producing a range of compounds suitable as structural blocks for further synthesis. These reactions showcase the compound's versatility in organic synthesis (Tetere et al., 2011).
Physical Properties Analysis
The study of brominated derivatives of 6,6′-dimethyl-[2,2′-bi-1H-indene]-3,3′-diethyl-3,3′-dihydroxy-1,1′-diones provides valuable information on their physical properties, such as UV-Vis absorption spectra and photochromic behavior, illustrating how substituents affect these properties (Chen et al., 2010).
Chemical Properties Analysis
The chemical properties of arylmethylene-1,3-indandione derivatives, including 2-(4-diethylaminobenzylidene)indan-1,3-dione, have been studied, revealing their potential in third-order optical non-linearity applications. This highlights the compound's significance in materials science and its optical features (Seniutinas et al., 2012).
Scientific Research Applications
Molecular Glasses and Non-linear Optical Materials
Arylmethylene-1,3-indandione Based Molecular Glasses
Research demonstrates that derivatives of the arylmethylene-1,3-indandione structure, including 2-[4-(diethylamino)-2-methoxybenzylidene]-1H-indene-1,3(2H)-dione, can be used to create molecular glasses. These glasses exhibit significant third-order non-linear optical properties, making them suitable for applications in non-linear optics. The study utilized the Maker-fringe technique for third harmonic generation measurements, highlighting their potential in optical devices (Seniutinas et al., 2012).
Organic Synthesis and Crystallography
Zwitterionic and Free Forms of Arylmethyl Meldrum's Acids
This compound is part of a class of C-alkyl derivatives of Meldrum's acid, showcasing varied molecular conformations and crystal packing arrangements influenced by substituents. The study provides insight into the compound's structural aspects, beneficial for designing molecular structures with specific physical properties (Mieriņa et al., 2015).
Non-linear Optical Properties of Novel Styryl Dyes
Non-linear Optical Properties
The compound's derivatives have been investigated for their third-order non-linear optical properties. Studies using the Z-scan technique revealed significant non-linear refractive indices and absorption coefficients. These findings suggest the compound's derivatives as promising materials for non-linear optical applications, potentially suitable for optical power limiting devices (Shettigar et al., 2009).
Antiviral Activity
Inhibition of NS2B-NS3 WNV Protease
Derivatives of 2-arylidene indan-1,3-diones, synthesized through a simple Knoevenagel procedure, have been evaluated for their inhibitory activity against the NS2B-NS3 protease of the West Nile Virus (WNV). Certain hydroxylated derivatives showed effectiveness in impairing enzyme activity, suggesting potential antiviral applications (Oliveira et al., 2018).
Photochromism and Photomagnetism
Biindenylidene-Dione Derivatives
A study on [2,2'-Bi-1H-indene]-1,1'-dione-3,3'-dihydroxyl-3,3'-diethyl derivatives showed photochromism from yellow to green in a single crystalline phase. This transition also generated a stable organic radical, detected by electron spin resonance spectroscopy, indicating potential applications in photomagnetic devices and materials (Xu et al., 2002).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[[4-(diethylamino)-2-methoxyphenyl]methylidene]indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-4-22(5-2)15-11-10-14(19(13-15)25-3)12-18-20(23)16-8-6-7-9-17(16)21(18)24/h6-13H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGGJTWGPZXYGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=C2C(=O)C3=CC=CC=C3C2=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(diethylamino)-2-methoxybenzylidene]-1H-indene-1,3(2H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[3,5-dimethyl-4-(phenylthio)-1H-pyrazol-1-yl]carbonyl}pyridine](/img/structure/B5546085.png)

![1-benzyl-N-[2-(4-chlorophenoxy)ethyl]-4-piperidinecarboxamide](/img/structure/B5546100.png)
![methyl 1-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B5546117.png)
![(3R*,4S*)-3,4-dimethyl-1-{[4-(methylthio)phenyl]acetyl}piperidin-4-ol](/img/structure/B5546123.png)
![N-(2-methoxy-1-pyridin-2-ylethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5546130.png)
![ethyl 4-[(phenylacetyl)amino]benzoate](/img/structure/B5546132.png)

![N'-[4-(allyloxy)-3-ethoxybenzylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B5546163.png)
![(4aR*,7aS*)-4-[(4-hydroxyphenyl)acetyl]-N,N-dimethylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5546172.png)

![methyl 4-{[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]oxy}benzoate](/img/structure/B5546184.png)
![4-{[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetyl}morpholine](/img/structure/B5546186.png)
